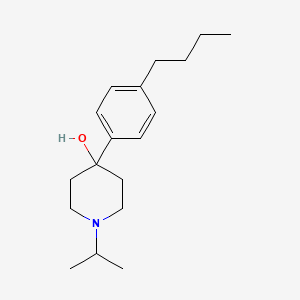

4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine

Description

4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine is a piperidine derivative featuring a hydroxyl group at the 4-position, a 4-N-butylphenyl substituent, and an iso-propyl group at the 1-position of the piperidine ring. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the bulky iso-propyl and butylphenyl groups contribute to steric effects and lipophilicity, influencing its pharmacokinetic properties.

Properties

IUPAC Name |

4-(4-butylphenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-4-5-6-16-7-9-17(10-8-16)18(20)11-13-19(14-12-18)15(2)3/h7-10,15,20H,4-6,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCAHWKVBUNZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between an amine and a ketone. This reaction is typically carried out under acidic conditions, which facilitate the nucleophilic addition followed by the removal of water . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and the availability of reagents .

Chemical Reactions Analysis

Types of Reactions

4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield various alcohol derivatives.

Scientific Research Applications

4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound is investigated for its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

*Estimated based on substituent contributions. †Predicted pKa similar to due to hydroxyl group. ‡Estimated boiling point from analog trends. §Inferred from alkyl-substituted ketones in .

Key Observations:

Fluorine substituents (e.g., in ) introduce electronegativity, polarizing the phenyl ring and altering binding affinity in biological systems.

This contrasts with smaller groups (e.g., methyl in ), which may improve synthetic yields . Electron-withdrawing groups (Cl, F) lower the pKa of the hydroxyl group slightly compared to alkyl-substituted derivatives, as seen in .

Synthetic Challenges :

- Alkyl-substituted phenyl ketones (e.g., 5-Bromo-1-(4-n-butylphenyl)pentan-1-one) exhibit moderate yields (~37–58%) , suggesting similar challenges in synthesizing the target compound due to steric bulk.

Physicochemical Data Trends

Biological Activity

4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine, a piperidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a hydroxy group and a butylphenyl substitution, which may influence its interaction with various biological targets.

- Molecular Formula : C19H29NO2

- Molecular Weight : 303.44 g/mol

- CAS Number : 1198285-63-0

Synthesis

The synthesis of this compound can be achieved through cyclocondensation reactions involving amines and ketones, typically under acidic conditions. The Suzuki–Miyaura coupling reaction is also a favored method for industrial applications due to its efficiency and scalability.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and metabolic enzymes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Neurotransmitter Modulation : Potential effects on dopaminergic and serotonergic systems.

- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, which may have implications in conditions such as obesity and diabetes .

Case Studies

- Neuropharmacological Study : In a study examining the effects on anxiety-like behavior in animal models, administration of the compound resulted in significant reductions in anxiety indicators, suggesting anxiolytic properties.

- Metabolic Research : Another study explored the compound's impact on glucose metabolism in diabetic rats, showing improved insulin sensitivity and reduced blood glucose levels.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.